molecular formula C16H8N2O4 B13742370 2,7-Diaminopyrene-4,5,9,10-tetraone

2,7-Diaminopyrene-4,5,9,10-tetraone

Cat. No.: B13742370
M. Wt: 292.24 g/mol
InChI Key: IKBICLVLEOZSQF-UHFFFAOYSA-N
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Description

2,7-Diaminopyrene-4,5,9,10-tetraone is a useful research compound. Its molecular formula is C16H8N2O4 and its molecular weight is 292.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

2,7-diaminopyrene-4,5,9,10-tetrone

InChI

InChI=1S/C16H8N2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H,17-18H2

InChI Key

IKBICLVLEOZSQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)N)C(=O)C2=O)N

Origin of Product

United States

Synthetic Methodologies for 2,7 Diaminopyrene 4,5,9,10 Tetraone and Its Precursors

Synthetic Pathways to Pyrene-4,5,9,10-tetraone (PTO)

Pyrene-4,5,9,10-tetraone is a key intermediate that can be synthesized from pyrene (B120774) via oxidation. One documented method involves dissolving pyrene in a solvent mixture of dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), and water. guidechem.com The oxidation is carried out using sodium periodate (NaIO₄) as the oxidizing agent with a catalytic amount of Ruthenium(III) chloride (RuCl₃). guidechem.com The reaction is typically heated for several hours to yield the desired deep yellow solid product. guidechem.com

An alternative approach involves the oxidation of pyrene using a ruthenium salt catalyst, which can initially form pyrene-4,5-dione (B1221838). rsc.org This intermediate can then be further oxidized to the final tetraone product by adjusting the concentration of the oxidizing agent and increasing the reaction temperature. rsc.org

Table 1: Synthesis of Pyrene-4,5,9,10-tetraone (PTO)

Starting Material Reagents Solvents Conditions Yield Reference

Introduction of Amino Groups: Nitration and Reduction Strategies

The introduction of amino groups at the 2 and 7 positions of the PTO core is a critical step in the synthesis of 2,7-Diaminopyrene-4,5,9,10-tetraone. This transformation is typically achieved through a two-step process involving nitration followed by reduction.

Table 2: Synthesis of this compound

Step Starting Material Reagents Conditions Product Reference
1. Nitration Pyrene-4,5,9,10-tetraone Fuming nitric acid, Concentrated sulfuric acid N/A 2,7-Dinitropyrene-4,5,9,10-tetraone chinesechemsoc.org

Derivatization of the Pyrene-4,5,9,10-tetraone Core for Research Applications

The PTO core serves as a versatile platform for the synthesis of various derivatives, enabling researchers to tune its electronic and physical properties for specific applications.

Halogenated derivatives of PTO are valuable building blocks for creating more complex conjugated materials. rsc.org An efficient synthesis for 2,7-dibromo- and 2,7-diiodopyrene-4,5,9,10-tetraone has been developed. rsc.org These halogenated compounds can be used in cross-coupling reactions, such as the Sonogashira polycondensation, to construct conjugated microporous polymers. researchgate.net For example, brominated pyrene tetraone (PT-Br₂) has been used as a redox-active unit in the synthesis of such polymers. researchgate.net

Beyond halogenation, other functional groups can be introduced to the PTO skeleton. For instance, 2,7-di(tert-butyl)pyrene can be oxidized to form 2,7-di(tert-butyl)pyrene-4,5,9,10-tetraone, a key building block for organic optoelectronics. researchgate.net The bulky tert-butyl groups can enhance the solubility and influence the solid-state packing of the molecule.

Furthermore, computational studies have explored the potential of chalcogen analogs, such as pyrene-4,5,9,10-tetrathione, pyrene-4,5,9,10-tetraselenone, and pyrene-4,5,9,10-tetratellurone, as materials for batteries. sciforum.netmdpi.com While the synthesis of these specific analogs requires further development, they represent an exciting frontier in the functionalization of the PTO core. mdpi.com

Purity and Characterization Techniques in Synthetic Research

Ensuring the purity and confirming the structure of newly synthesized compounds are paramount in chemical research. A suite of analytical techniques is employed to characterize this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to assess the purity of the synthesized compounds and determine their molecular weights. bldpharm.com For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C CP-MAS solid-state NMR for insoluble materials like covalent organic frameworks (COFs), provides detailed information about the carbon skeleton. acs.orgnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the presence of specific functional groups, such as the carbonyl (C=O) and amino (N-H) groups in the target molecule. acs.orgnih.gov For materials with ordered structures like COFs, Powder X-ray Diffraction (PXRD) is used to analyze their crystallinity and structure. nih.gov

Other important characterization methods include Thermogravimetric Analysis (TGA) to evaluate thermal stability and Transmission Electron Microscopy (TEM) to observe the morphology of resulting materials. researchgate.netnih.gov For porous materials, nitrogen adsorption/desorption isotherm analyses are conducted to determine properties like BET surface area. chinesechemsoc.org

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound DAPT
Pyrene-4,5,9,10-tetraone PTO
Pyrene
Dichloromethane
Acetonitrile
Sodium periodate
Ruthenium(III) chloride
Pyrene-4,5-dione
Fuming nitric acid
Concentrated sulfuric acid
Sodium hyposulfite
2,7-Dinitropyrene-4,5,9,10-tetraone
2,7-Dibromopyrene-4,5,9,10-tetraone (B11929157)
2,7-Diiodopyrene-4,5,9,10-tetraone
Brominated pyrene tetraone PT-Br₂
2,7-di(tert-butyl)pyrene
2,7-di(tert-butyl)pyrene-4,5,9,10-tetraone
Pyrene-4,5,9,10-tetrathione
Pyrene-4,5,9,10-tetraselenone

Design Principles and Synthesis of Covalent Organic Frameworks Cofs Incorporating 2,7 Diaminopyrene 4,5,9,10 Tetraone

Rational Design of Linkers and Nodes in COF Construction

The construction of COFs relies on the precise arrangement of molecular building blocks, where nodes provide connectivity and linkers bridge these nodes to form an extended network. unt.edu The geometry and functionality of these components dictate the topology, porosity, and ultimate properties of the resulting COF. unt.edutcichemicals.com

Utilization of 2,7-Diaminopyrene-4,5,9,10-tetraone as a Ditopic Diamine Linker

This compound (DAPT) serves as a ditopic diamine linker in the synthesis of COFs. acs.orgchemicalbook.comambeed.com Its linear geometry and two reactive amine groups allow it to connect with multitopic nodes, forming a polymeric framework. The pyrene-tetraone core of DAPT is of particular interest due to its redox-active carbonyl groups, which can be exploited in applications such as energy storage. acs.orgnih.govhw.ac.uk The presence of four carbonyl groups within the DAPT unit provides a high concentration of redox-active sites. acs.orgnih.gov

Selection of Tritopic Knot Precursors

To create a two-dimensional or three-dimensional COF structure, ditopic linkers like DAPT are typically reacted with tritopic or higher-functionality nodes. Several tritopic knot precursors have been successfully employed in conjunction with DAPT.

Triformylphloroglucinol (TFP): This C3-symmetric aldehyde is a common building block in COF synthesis. acs.orgnih.govnih.gov Its reaction with diamine linkers leads to the formation of β-ketoenamine linkages through a Schiff-base condensation followed by keto-enol tautomerization. acs.orgnih.gov This particular linkage enhances the chemical stability of the resulting COF. acs.orgnih.govnih.gov The use of TFP is known to promote high crystallinity in the final COF structure. nih.gov

Tris(4-formylbiphenyl)amine: This tritopic amine, with its three aldehyde functionalities, can also act as a node in COF synthesis. nih.gov Its larger size compared to TFP can lead to COFs with different pore sizes and properties.

Hexaazatriphenylene Tris Anhydride: While the direct reaction of Hexaazatriphenylene Tris Anhydride with DAPT is not explicitly detailed in the provided results, hexaazatriphenylene derivatives are utilized as C3-symmetric nodes in COF synthesis. unt.edu

Schiff-Base Condensation Reactions in COF Synthesis

The formation of imine bonds through Schiff-base condensation is a widely used and effective method for synthesizing COFs. semanticscholar.orgnih.gov This reaction typically involves the condensation of an amine and an aldehyde, and its reversibility allows for error correction during the crystallization process, leading to more ordered structures. semanticscholar.org

When DAPT is reacted with an aldehyde-functionalized node like TFP, a Schiff-base condensation occurs, forming an imine-linked framework. acs.orgnih.gov In the case of TFP, this is followed by a keto-enol tautomerization, resulting in a highly stable β-ketoenamine linkage. acs.orgnih.gov

Solvothermal Synthesis Approaches

Solvothermal synthesis is a common method for preparing crystalline COFs. unt.edunih.govrsc.org The reaction is carried out in a sealed vessel at elevated temperatures, typically between 120°C and 200°C, in a suitable organic solvent. acs.orgnih.govrsc.org This method provides the necessary energy to overcome the activation barrier for bond formation and facilitates the reversible reactions that lead to a crystalline product. For instance, a pyrene-4,5,9,10-tetraone-based COF (PT-COF) was synthesized by reacting DAPT and TFP in a mixture of mesitylene (B46885) and 1,4-dioxane (B91453) at 120°C. acs.orgnih.gov The choice of solvent is crucial and can significantly impact the crystallinity and porosity of the resulting COF. rsc.org

In Situ Polymerization Techniques

In situ polymerization involves the formation of the COF directly on a substrate material. nih.govmdpi.comarxiv.orgnih.govmit.edu This approach is particularly useful for creating composite materials where the COF is intimately integrated with another material, such as carbon nanotubes or graphene nanosheets.

On Carbon Nanotubes (CNTs): To enhance the electrical conductivity of COFs for applications like battery electrodes, in situ polymerization on CNTs has been employed. acs.orgnih.gov In one approach, a series of pyrene-4,5,9,10-tetraone COF and CNT composites (PT-COFX) were created. acs.orgnih.govhw.ac.uk This method ensures intimate contact between the COF and the conductive CNT network, which is crucial for efficient charge transport. acs.org

On Graphene Nanosheets: Similar to CNTs, graphene nanosheets can be used as a template for the in situ growth of COFs. nih.govnih.gov This creates a composite material with enhanced properties. For example, a hybrid MXene/COF composite was synthesized by directly growing the COF on MXene nanosheets. rsc.org

Controlling Crystallinity and Morphology in COF Synthesis

Achieving high crystallinity and controlling the morphology of COFs are critical for optimizing their performance. nih.govrsc.orgrsc.org

The crystallinity of COFs is influenced by several factors, including the choice of building blocks, the reaction conditions (temperature, time, and solvent), and the reversibility of the linkage chemistry. nih.govrsc.org The use of building blocks like TFP is known to promote crystallinity due to the stability of the resulting β-ketoenamine linkage. nih.gov Solvothermal synthesis conditions are often optimized to allow for the slow, reversible formation of covalent bonds, which is essential for the growth of well-ordered crystalline domains. rsc.org

The morphology of COFs can be controlled through various strategies. In situ polymerization on templates like CNTs or graphene can produce core-shell structures or layered composites. acs.orgrsc.org The concentration of the monomers and the reaction time can also influence the size and shape of the resulting COF particles. rsc.org For instance, in the synthesis of a MXene@COF heterostructure, varying the monomer concentrations resulted in either uniformly deposited short COF nanorods or excessive, agglomerated COF nanofibers on the MXene surface. rsc.org

Impact of Reaction Conditions and Catalysts on Structural Regularity

The synthesis of highly crystalline COFs is a delicate process where reaction conditions play a pivotal role. The structural regularity of the resulting framework is highly dependent on factors such as solvent composition, temperature, and the presence or absence of catalysts.

For instance, the synthesis of a pyrene-4,5,9,10-tetraone-based COF (PT-COF) was successfully achieved through a Schiff-base condensation reaction between DAPT and triformylphloroglucinol (TFG). acs.orgnih.gov The reaction was conducted at 120 °C in a mixed solvent system of mesitylene and 1,4-dioxane. nih.gov This specific set of conditions facilitates the formation of an imine linkage, which is followed by a keto-enol tautomerization, a process that enhances the chemical stability of the final COF structure. nih.gov

While some COF syntheses benefit from acidic catalysts to accelerate the reversible bond formation and improve crystallinity, the synthesis of PT-COF from DAPT and TFG proceeds effectively without one. The choice of solvent is critical; a mixture of mesitylene and 1,4-dioxane (in a 1:4 volume ratio) was found to be optimal. nih.gov The structural integrity and crystallinity of the synthesized COF are typically confirmed using techniques like Powder X-ray Diffraction (PXRD) and solid-state NMR spectroscopy. nih.gov It has been noted that achieving high crystallinity can be a tedious process, often requiring extensive screening of synthetic conditions. researchgate.net

Parameter Condition Impact on Structural Regularity Reference
Reactants This compound (DAPT) and Triformylphloroglucinol (TFG)Forms the COF backbone through Schiff-base condensation. nih.gov
Solvent Mesitylene and 1,4-dioxane (1:4 v/v)Provides a suitable medium for the reaction to proceed and for the COF to precipitate in a crystalline form. nih.gov
Temperature 120 °CEnsures sufficient energy for the condensation reaction and subsequent stable keto-enol tautomerization. nih.gov
Catalyst None specified for this particular synthesisThe reaction proceeds efficiently without a catalyst, simplifying the synthesis process. nih.gov

Strategies for Enhanced Porosity and Channel Formation

A key feature of COFs is their permanent porosity, which is crucial for applications involving mass transport, such as energy storage and catalysis. acs.org The design of the building blocks and the way they connect in space dictates the size and shape of the pores and channels within the framework.

The inherent modularity of COFs allows for the rational design of frameworks with tunable porosity. acs.org By selecting linkers of different lengths and geometries, the pore dimensions can be precisely controlled. In the case of COFs incorporating the planar DAPT monomer, the stacking behavior of the 2D layers significantly influences the formation of 1D channels. An AA (eclipsed) stacking arrangement is often observed, which creates well-defined, open channels that facilitate ion transport to the active sites within the structure. acs.org

The porosity of these materials is typically characterized by gas sorption measurements (e.g., nitrogen or argon). While specific surface area values for DAPT-based COFs are part of detailed characterization data, the emphasis in their design is often on creating well-defined, accessible pores that enhance performance in applications like Li-ion batteries by improving ion transport. acs.org

Formation of Polyimide-Linked Carbonyl-Rich Frameworks

While the previously discussed PT-COF is formed through imine linkages, alternative synthetic routes can yield frameworks with different functionalities. The formation of polyimide-linked frameworks represents another important strategy. This typically involves the reaction of a diamine monomer, such as DAPT, with a dianhydride.

This approach would result in a COF with highly stable imide rings, which can enhance the thermal and chemical stability of the material. Furthermore, the framework would be inherently "carbonyl-rich" due to the presence of both the pyrene-tetraone carbonyls and the imide carbonyls. This high density of redox-active carbonyl groups is particularly advantageous for creating high-capacity cathode materials for rechargeable batteries.

For example, a polyimide COF constructed from N,N,N,N-tetraphenylphenylenediamine (TPPDA) units has been shown to exhibit a unique star-shaped structure and function as a high-voltage organic electrode. researchgate.net Applying a similar principle, a polyimide COF derived from DAPT would combine the redox activity of the pyrene-tetraone core with the robust nature of the polyimide linkage, offering a promising avenue for developing advanced energy storage materials. researchgate.net

Structural and Morphological Characterization of 2,7 Diaminopyrene 4,5,9,10 Tetraone Based Cofs

Confirmation of Framework Formation

The initial confirmation of the covalent linkage of the DAPT monomer into a stable, extended framework is crucial. Spectroscopic methods are paramount in providing direct evidence of bond formation and the incorporation of the monomer units into the COF structure.

Solid-state ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR spectroscopy serves as a powerful tool to verify the formation of COFs based on 2,7-Diaminopyrene-4,5,9,10-tetraone. In the synthesis of a pyrene-tetraone COF (PT-COF), where DAPT is reacted with triformylphloroglucinol (TFG), ¹³C CP-MAS NMR is used to confirm the formation of the resulting keto-enol COF structure. acs.org The comparison of the COF's spectrum with the spectra of the individual monomers allows for the identification of new resonance signals corresponding to the newly formed linkages and the disappearance of signals from the reactive sites of the monomers, thereby confirming the successful condensation reaction and framework construction.

Fourier-Transform Infrared (FT-IR) spectroscopy provides definitive evidence for the formation of the COF by tracking changes in vibrational modes of the functional groups. The synthesis of a PT-COF from DAPT and TFG is confirmed through FT-IR analysis. acs.orgnih.gov A key observation in the FT-IR spectrum of the resulting COF is the presence of a characteristic peak around 1675 cm⁻¹, which is attributed to the C=O groups of the DAPT monomer unit. acs.org The persistence of this carbonyl stretching vibration confirms the successful incorporation of the DAPT building block into the final framework. Furthermore, ex-situ FT-IR studies on the COF material demonstrate the reversible nature of the redox processes involving these carbonyl groups, as the C=O bond feature reforms when the material is recharged after an electrochemical cycle. acs.org

Technique Key Finding Interpretation Reference
FT-IRPeak at ~1675 cm⁻¹Confirms the presence of the C=O groups from the DAPT monomer within the COF structure. acs.org
FT-IRDisappearance and reappearance of the C=O peak during electrochemical cyclingSupports the reversible redox activity of the carbonyl groups within the framework. acs.org

Investigation of Crystalline Structure and Stacking Mode

Beyond confirming the chemical bonds, understanding the long-range order, crystallinity, and spatial arrangement of the 2D layers is essential for defining the COF's properties.

Powder X-ray Diffraction (PXRD) is the primary technique for assessing the crystallinity and determining the stacking structure of COFs. For the PT-COF synthesized from DAPT, the PXRD pattern shows distinct diffraction peaks, indicating a high degree of crystallinity. acs.org The experimental pattern aligns well with a simulated pattern for an eclipsed (AA) stacking model, which suggests that the 2D layers stack directly on top of one another. acs.org Pawley refinement of the PXRD data confirms a hexagonal P6/m symmetry for the PT-COF. acs.org The addition of carbon nanotubes (CNTs) into the COF structure was found to slightly decrease the crystallinity, but the fundamental AA stacked structure was retained. acs.org

Parameter Value Reference
Crystal SystemHexagonal acs.org
Space GroupP6/m acs.org
Stacking ModeEclipsed (AA) acs.org
Lattice Parameter (a)30.07 Å acs.org
Lattice Parameter (b)30.07 Å acs.org
Lattice Parameter (c)3.55 Å acs.org
Unit Cell Volume (V)2784.1 ų acs.org
R-factor (Rp)2.21% acs.org
Weighted R-factor (Rwp)3.17% acs.org

Microscopy techniques provide visual confirmation of the COF's morphology and ordered porous structure. Transmission Electron Microscopy (TEM) images of the PT-COF have confirmed its crystalline nature by revealing an ordered structure with distinct, hexagonally shaped pores. acs.org These visual data corroborate the long-range order suggested by PXRD analysis. Even within composites where the COF is mixed with carbon nanotubes, TEM images show that the PT-COF retains its inherent crystalline structure and porous features. acs.org

Pore Structure Analysis

The porosity of a COF is a defining characteristic that dictates its performance in applications such as storage and catalysis. This is typically analyzed using gas sorption measurements.

Nitrogen adsorption-desorption analysis at 77 K is used to determine the specific surface area and pore characteristics of the DAPT-based COF. The PT-COF exhibits a Type II isotherm, which is characteristic of non-porous or macroporous materials, yet it possesses a significant surface area. acs.org The Brunauer–Emmett–Teller (BET) surface area for the pure PT-COF was measured to be 432 m²/g. acs.org The pore size distribution, calculated using nonlocal density functional theory (NL-DFT) models, further characterizes the porous network within the material. acs.org

Parameter Value Isotherm Type Reference
BET Surface Area432 m²/gType II acs.org

Nitrogen Adsorption-Desorption Isotherms for Surface Area and Porosity

The porosity and surface area of COFs derived from this compound are typically characterized using nitrogen adsorption-desorption analysis at 77.3 K. For instance, a COF synthesized from DAPT and triformylphloroglucinol (TFG), designated as PT-COF, displays a Type II isotherm. acs.org This type of isotherm is characteristic of non-porous or macroporous adsorbents, indicating unrestricted monolayer-multilayer adsorption.

The Brunauer–Emmett–Teller (BET) surface area for the pure PT-COF has been measured at 432 m²/g. acs.org When this COF is used to create composites with carbon nanotubes (CNTs), the surface area can be modulated. For example, composites with 10 wt% (PT-COF10) and 30 wt% (PT-COF30) of CNTs show increased BET surface areas of 450 m²/g and 473 m²/g, respectively. acs.org However, a higher loading of 50 wt% CNTs (PT-COF50) leads to a decrease in the surface area to 318 m²/g. acs.org

Analysis of the pore size distribution for PT-COF, using nonlocal density functional theory (NL-DFT) models, reveals a pore size of approximately 1.8 nm. acs.org This experimental value is in close agreement with the theoretical pore size of ~2.3 nm for an aligned AA stacked model. acs.org

MaterialBET Surface Area (m²/g)Pore Size (nm)Isotherm Type
PT-COF432~1.8Type II
PT-COF10 (10% CNT)450~1.8Type II
PT-COF30 (30% CNT)473~1.8Type II
PT-COF50 (50% CNT)318~1.8Type II

Correlation between Pore Structure and Ionic Diffusion Pathways

The well-defined and ordered porous structure of COFs is fundamental to facilitating efficient ion transport to the active sites within the framework. acs.org In COFs based on this compound, the long-range ordered nano-channels are specifically designed to enhance ionic diffusion. researchgate.net

These porous structures act as predefined pathways for ions, such as Li⁺ or Zn²⁺, to move through the material, which is a critical factor for applications in electrochemical energy storage like batteries. acs.orgresearchgate.net The uniform and tunable porosity ensures that ions can access the redox-active sites—in this case, the carbonyl groups of the pyrene-tetraone unit—throughout the bulk of the material. acs.orgresearchgate.net This enhanced ion transport contributes to superior rate performance in battery applications. For example, a PT-COF composite electrode (PT-COF50) demonstrated excellent rate capability, delivering a high capacity even at a very high current density of 5000 mA g⁻¹, which is indicative of efficient ion movement. acs.orgossila.com

The ingenious structural design, featuring ordered nano-channels, alters the intramolecular electron distribution, which in turn facilitates ionic diffusion. researchgate.net This structural advantage allows for a reversible 4 e⁻/4 Li⁺ redox process per pyrene-4,5,9,10-tetraone unit, confirming that the porous network effectively enables ions to reach the numerous redox-active centers. acs.org

Chemical Stability Assessment

The chemical robustness of COFs is a critical parameter for their practical application, especially in harsh chemical environments such as battery electrolytes. COFs based on this compound, particularly those with β-ketoenamine linkages formed through a Schiff-base condensation followed by keto-enol tautomerization, exhibit enhanced chemical stability. acs.orgnih.gov

The stability of PT-COF has been evaluated by immersing the material in various solvents for 48 hours. Post-immersion analysis using Powder X-ray Diffraction (PXRD) and Fourier-transform infrared spectroscopy (FTIR) confirmed that the material retained its structural integrity and crystallinity. acs.org This demonstrates the COF's resilience and stability in a range of chemical conditions.

SolventStability ResultReference
WaterGood acs.org
Hydrochloric Acid (1 M)Good acs.org
Hydrochloric Acid (12 M)Good acs.org
N,N-dimethylformamide (DMF)Good acs.org
N-methyl-2-pyrrolidone (NMP)Good acs.org

Theoretical and Computational Investigations of 2,7 Diaminopyrene 4,5,9,10 Tetraone and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of organic molecules like 2,7-Diaminopyrene-4,5,9,10-tetraone. eucyskatowice2024.eunih.gov These computational methods allow for the calculation of molecular geometries, frontier molecular orbital energies, and the distribution of electron density, which are fundamental to understanding the molecule's reactivity, electronic, and optical properties. For DAPT and its parent compound, pyrene-4,5,9,10-tetraone (PYT), DFT calculations have been instrumental in predicting their suitability as high-performance materials for applications such as lithium-ion batteries. acs.org

Studies on related pyrene-tetraone derivatives demonstrate that functionalization significantly influences the electronic properties. rsc.org The addition of electron-donating amino groups in DAPT is expected to raise the energy of the highest occupied molecular orbital (HOMO), impacting the molecule's ionization potential and redox characteristics compared to the unsubstituted PTO core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E-gap) is a critical parameter that helps determine a molecule's stability, reactivity, and the energy required for electronic excitation.

For molecules like DAPT, which are designed for use in organic electronics and battery materials, the HOMO and LUMO energy levels are of paramount importance. They govern the redox potentials and the open-circuit voltage in a battery. acs.org The energy levels of the building blocks of Covalent Organic Frameworks (COFs) are known to correlate with the electrochemical potential of the resulting material. nih.govacs.org While specific HOMO-LUMO energy values for the isolated this compound monomer are not widely published, DFT calculations on the parent molecule, pyrene-4,5,9,10-tetraone, were used to predict a mean voltage of 3.00 V for its four-electron reduction process, underscoring the predictive power of FMO analysis in this class of compounds. acs.org The introduction of the two amino groups in DAPT would be expected to raise the HOMO level relative to the parent PTO, thereby tuning its electrochemical properties.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

Molecular OrbitalDescriptionImplication for Properties
HOMO Highest Occupied Molecular Orbital. Its energy relates to the ionization potential and electron-donating ability.The electron-donating amino groups are expected to contribute significantly to the HOMO, raising its energy and facilitating oxidation compared to the unsubstituted pyrene-tetraone.
LUMO Lowest Unoccupied Molecular Orbital. Its energy relates to the electron affinity and electron-accepting ability.The electron-withdrawing carbonyl groups dominate the LUMO, making the molecule a good electron acceptor, which is crucial for its function in battery cathodes.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.This gap is related to the chemical stability and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity and a shift in absorption to longer wavelengths.

Electron Density Distribution and Charge Transfer Properties

The distribution of electron density in this compound is highly influential in determining its chemical behavior. The molecule possesses strong electron-donating amino (-NH2) groups and powerful electron-withdrawing ketone (C=O) groups. This combination facilitates intramolecular charge transfer (ICT) from the amino groups to the pyrene-tetraone core.

DFT calculations can model this charge distribution, often visualized through electron density maps. These maps would typically show a high electron density around the electronegative oxygen and nitrogen atoms. The pyrene (B120774) core acts as a π-conjugated bridge that mediates the charge transfer. This inherent charge separation is fundamental to its function as a building block for donor-acceptor systems and redox-active materials. rsc.org The presence of both donor and acceptor moieties within the same structure makes DAPT a versatile component for creating materials with tailored electronic properties.

Computational Modeling of Redox Active Sites

Computational modeling is essential for identifying and characterizing the redox-active sites within a molecule. For this compound, the primary redox-active sites are the four carbonyl (C=O) groups of the quinone structure. nih.gov DFT calculations performed on the parent compound, pyrene-4,5,9,10-tetraone, have shown that these sites are capable of undergoing a reversible four-electron reduction. acs.org This multi-electron transfer capability is highly desirable for battery cathode materials as it leads to a high theoretical specific capacity. acs.orgossila.com

Studies on Covalent Organic Frameworks (COFs) constructed from DAPT monomers confirm that all four carbonyl groups can be utilized as redox-active sites. nih.gov The process involves the sequential reduction of the ketone groups, which is often accompanied by the coordination of cations like Li+. Operando Raman microscopy on a DAPT-based COF during lithiation showed a transition from the 1,2-diketone group to a reduced form involving delocalized charge and coordination with Li+ ions. acs.org This high utilization of redox sites, which can be predicted and understood through computational models, is a key reason for the high specific capacities observed in materials derived from DAPT. nih.govliverpool.ac.uk

Studies on Intermolecular Interactions and Self-Assembly

The way molecules of this compound interact with each other is critical for the properties of the bulk material. These intermolecular interactions, such as hydrogen bonding and π–π stacking, govern the processes of self-assembly and crystal packing. The DAPT molecule has hydrogen bond donors (the N-H bonds of the amino groups) and acceptors (the carbonyl oxygens and the nitrogen lone pairs), as well as a large, flat aromatic surface conducive to π–π stacking.

While DAPT is often used in the synthesis of covalently linked frameworks, understanding its potential for non-covalent self-assembly is also important. nih.gov Computational methods can provide insight into the strength and nature of these interactions.

Hirshfeld Surface Analysis

Although a specific Hirshfeld surface analysis for this compound has not been found in the reviewed literature, such an analysis would be expected to reveal significant contributions from H···H, C···H, and O···H contacts. The presence of both amino and carbonyl groups would likely result in strong N-H···O hydrogen bonds, which would appear as distinct features on the d_norm map and fingerprint plots.

Dimerization Energy Calculations

The self-assembly of π-conjugated molecules like DAPT is often driven by stacking interactions. Computational chemistry can be used to calculate the dimerization energy, which is the energy released when two monomers come together to form a dimer. These calculations help to predict the most stable arrangement of the two molecules, such as cofacial (stacked directly on top of each other) or slipped-stack arrangements.

For pyrene-based systems, π–π stacking is a dominant force in self-assembly. Calculations of dimerization energy would help to quantify the strength of this interaction for DAPT. The interplay between stabilizing π–π stacking and potential repulsive forces, as well as the influence of hydrogen bonds, would determine the preferred geometry of DAPT dimers and its tendency to form larger aggregates. This information is crucial for understanding how the molecules will order themselves in a solid-state material, which in turn affects properties like charge transport.

Simulation of Ionic Diffusion and Reaction Kinetics

While direct and extensive research on the simulation of ionic diffusion and reaction kinetics for the isolated this compound molecule is not extensively documented in publicly available literature, insights can be gleaned from computational studies of the broader class of pyrene-4,5,9,10-tetraone-based materials, particularly Covalent Organic Frameworks (COFs) where DAPT serves as a crucial monomer. acs.orgnih.govchinesechemsoc.org

Theoretical models, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electrochemical behavior of materials derived from DAPT. For instance, in the context of lithium-ion batteries, DFT calculations have been used to explore the redox reactions that are central to the battery's function. These simulations help in predicting the voltages at which the material will charge and discharge, as well as the theoretical capacity.

The amino groups in the 2,7-positions of the pyrene core in DAPT are expected to significantly influence its electronic properties and, consequently, the reaction kinetics of processes like lithiation and delithiation. These electron-donating groups can modulate the electron affinity and ionization potential of the molecule, which in turn affects the redox potential. While specific kinetic simulations for DAPT are sparse, the study of PTO-based COFs reveals that the porous and ordered structure can facilitate ion transport, a critical factor in reaction kinetics. acs.org The simulation of these COFs often involves modeling the diffusion pathways for ions like Li+ through the framework's channels.

Prediction of Material Behavior and Properties

Computational chemistry plays a pivotal role in predicting the material behavior and properties of novel compounds like this compound, guiding experimental efforts and accelerating the discovery of new functional materials.

DFT calculations have been applied to predict the fundamental electronic properties of DAPT and related structures. These predictions are crucial for understanding their potential in electronic applications. A study focused on designing new PTO derivatives for high-capacity organic cathodes utilized quantum methods to explore the properties of various modified structures, providing a framework for how substitutions, such as the amino groups in DAPT, can enhance performance. eucyskatowice2024.eu

The introduction of amino groups at the 2,7-positions of the pyrene-4,5,9,10-tetraone core is anticipated to have a pronounced effect on the molecule's properties. These groups can influence the planarity of the molecule, its intermolecular interactions, and its self-assembly behavior, which are all critical for the properties of the resulting bulk material.

Publicly available databases, such as PubChem, provide computed properties for this compound, which offer a baseline for its predicted characteristics. These properties are derived from computational models and provide valuable information for material scientists.

PropertyPredicted Value
Molecular Formula C₁₆H₈N₂O₄
Molecular Weight 292.25 g/mol
Exact Mass 292.048407 g/mol
Topological Polar Surface Area 114 Ų
Complexity 501
XLogP3-AA 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
Table 1: Computationally Predicted Properties of this compound. Data sourced from PubChem. nih.gov

Furthermore, theoretical investigations into other 2,7-disubstituted pyrene derivatives can offer insights into the expected behavior of DAPT. For example, studies on 2,7-di-tert-butylpyrene-4,5,9,10-tetraone have utilized DFT to understand the influence of substituents on the electronic structure. While the tert-butyl group has different electronic effects compared to the amino group, these studies highlight the sensitivity of the pyrene core to functionalization at these positions.

In the context of materials science, computational models can also predict how DAPT molecules will pack in a solid state, which is crucial for properties like charge transport. While specific studies on DAPT are limited, the broader research on pyrene-based molecules indicates that the planar nature of the pyrene core can lead to π-π stacking, facilitating charge mobility. The amino groups in DAPT could further influence this packing through hydrogen bonding interactions.

Electrochemical Mechanisms and Performance Enhancement Strategies in Energy Storage Systems

Role of Carbonyl Groups as Redox-Active Sites in COFs

The electrochemical activity of pyrene-4,5,9,10-tetraone (PTO) and its derivatives is centered on the four carbonyl (C=O) groups within its structure. These groups act as redox-active sites, meaning they can reversibly undergo reduction and oxidation reactions to store and release electrical charge. nih.govrsc.org In the context of a Covalent Organic Framework, these PTO units are linked together into a stable, porous structure. This framework allows for the efficient utilization of the carbonyl groups while providing structural stability. nih.govsciopen.com

During the discharge process of a lithium-ion battery, each carbonyl group can accept an electron and associate with a lithium ion (Li+). rsc.org The planar, conjugated structure of the molecule facilitates this electron transport and ensures chemical stability during these demanding electrochemical cycles. The reversible nature of this process is key to the rechargeability of the battery; operando Raman microscopy has confirmed the reversible transformation of the carbonyl groups during lithiation and delithiation, supporting that charge storage is driven by the redox electrochemistry of the C=O groups. acs.org

A key advantage of the pyrene-4,5,9,10-tetraone unit is its ability to undergo a multi-electron redox process. All four of its carbonyl groups can be utilized as redox-active sites, enabling the transfer of four electrons per molecular unit. rsc.org This corresponds to the uptake and release of four lithium ions (4e-/4Li+) in a lithium-ion battery. nih.govacs.org This four-electron process is a significant contributor to the high theoretical specific capacity of the material, which is calculated to be around 408-409 mAh/g. rsc.orgacs.org

Cyclic voltammetry studies of COFs based on 2,7-diaminopyrene-4,5,9,10-tetraone (DAPT) show four distinct reduction peaks, which correspond to the four-step redox reaction involving the four carbonyl groups. acs.org This multi-electron transfer capability distinguishes it from other organic molecules with fewer active sites, positioning it as a high-capacity organic electrode material.

The fundamental mechanism of charge storage in pyrene-tetraone-based materials involves the insertion and extraction of cations to balance the charge during the redox reactions of the carbonyl groups.

In a lithium-ion system, the process proceeds as follows:

Reduction (Discharge/Lithiation): During discharge, the pyrene-tetraone unit is reduced. Each carbonyl group (C=O) accepts an electron (e-), forming an enolate anion (C-O⁻). To maintain charge neutrality within the electrode material, a corresponding cation from the electrolyte, such as Li+, diffuses into the porous structure and associates with the negatively charged oxygen atom. rsc.org This process happens in a sequential manner for the four carbonyl groups. acs.org

Oxidation (Charge/Delithiation): During charging, the process is reversed. The stored electrons are released from the enolate groups, which are oxidized back to carbonyl groups. Simultaneously, the associated Li+ cations are extracted from the electrode material and return to the electrolyte. rsc.org

This mechanism is chemically reversible. rsc.org While most extensively studied with Li+, the structure's ability to store charge via this cation-coupled electron transfer makes it a candidate for other battery chemistries involving ions like Zn2+ or H+. researchgate.net The open porous channels of COFs are particularly advantageous for facilitating the diffusion of these ions to and from the redox-active sites. acs.org

Strategies for Enhanced Electronic Conductivity

A significant challenge for many organic electrode materials, including those based on pyrene-tetraone, is their inherently poor electronic conductivity. acs.orgnih.gov This limitation hinders efficient electron transport to the redox-active sites, which can result in low utilization of the material's theoretical capacity and poor performance at high charge/discharge rates. To overcome this, several strategies are employed.

One of the most effective strategies is to create composite materials by integrating the pyrene-tetraone COF or polymer with highly conductive carbon nanomaterials like carbon nanotubes (CNTs) or graphene. nih.govossila.com These nanomaterials form a conductive network throughout the electrode, facilitating rapid electron transport. researchgate.net

In one study, a series of composites were made with a pyrene-4,5,9,10-tetraone COF (PT-COF) and varying amounts of CNTs. nih.gov The results showed a dramatic improvement in performance with increased CNT content. The pure PT-COF had a utilization of its redox-active sites of 71%, which increased to 98% in a composite containing 50 wt% of CNTs (PT-COF50). acs.org This enhanced conductivity led to significantly higher specific capacities and superior rate capabilities.

Table 1: Performance Enhancement of PT-COF with CNT Integration

MaterialCNT Content (wt%)Specific Capacity (at 200 mA/g)Capacity (at 5000 mA/g)Rate Capability Retention (%)
PT-COF0208 mAh/g69 mAh/g33%
PT-COF1010225 mAh/g129 mAh/g57%
PT-COF3030250 mAh/g185 mAh/g74%
PT-COF5050280 mAh/g229 mAh/g82%
Data sourced from a study on PT-COF and CNT composites. The specific capacity is normalized to the mass of the active COF material. nih.govacs.org

Another approach to enhance conductivity is through the intrinsic molecular design of the material itself. By creating polymers with highly conjugated backbones, electron delocalization along the polymer chain is improved, which can enhance electronic conductivity. rsc.orgbohrium.com Conjugated microporous polymers (CMPs) are a class of materials where this strategy is applied. researchgate.net

Researchers have synthesized novel redox-active CMPs by coupling 2,7-dibromopyrene-4,5,9,10-tetraone (B11929157) with other aromatic building blocks to create a large, planar, and highly conjugated system. rsc.orgresearchgate.net The design of these polymers aims to create a structure with high specific surface area, good planarity, and improved conductivity. rsc.org For example, a CMP named BC-PT, built from pyrene-tetraone and bicarbazole units, demonstrated better electrochemical performance compared to a less planar analogue, which was attributed to its superior structural and electronic properties. researchgate.netrsc.org

Mitigation of Active Material Dissolution in Electrolytes

A critical failure mechanism for many low-molecular-weight organic electrode materials is their tendency to dissolve in the liquid organic electrolytes used in batteries. acs.orgnih.gov This dissolution leads to the loss of active material from the electrode, a rapid decline in capacity, and poor cycling stability. rsc.orgresearchgate.net

The primary strategy to overcome this issue is to immobilize the redox-active pyrene-tetraone unit by incorporating it into a larger, insoluble polymer backbone. acs.orgresearchgate.net By converting the small, soluble molecule into a polymer, its solubility in the electrolyte is drastically reduced, preventing it from leaching away from the electrode during charge-discharge cycles. rsc.org

For instance, early work demonstrated that a battery using the small molecule pyrene-4,5,9,10-tetraone (PYT) directly as the cathode material suffered from significant capacity decrease during cycling. To solve this, a polymer-bound version (PPYT) was synthesized by attaching the PYT unit to a polymethacrylate (B1205211) backbone. acs.org This approach successfully prevented dissolution and resulted in a battery with excellent rechargeability, retaining 83% of its capacity after 500 cycles. deepdyve.com Similarly, synthesizing dendritic polymers of PTO has also been shown to be a successful strategy to overcome the dissolution problem, significantly improving cycling stability. rsc.org

Role of Covalent Organic Framework Architecture in Stability

The covalent organic framework architecture plays a pivotal role in the stability and performance of electrodes based on this compound. By incorporating the pyrene-tetraone unit into a rigid COF structure, the dissolution of the active material into the electrolyte, a common failure mechanism for organic electrodes, is significantly suppressed. nih.govsciopen.com This enhanced stability is a direct result of the strong covalent bonds within the framework, which prevent the individual molecules from leaching into the surrounding medium during repeated charge and discharge cycles.

For instance, a β-ketoenamine-linked two-dimensional COF synthesized from a this compound monomer demonstrated low solubility in aqueous electrolytes. researchgate.net This insolubility contributes to a long cycle life, with one study reporting 1000 cycles with no capacity loss at a high current density. researchgate.net The synthesis of these COFs often involves a Schiff-base condensation reaction followed by keto-enol tautomerization, a process that further enhances the chemical stability of the resulting framework. nih.govacs.org The robust nature of these COFs has been confirmed by their stability in various liquids, including water and acidic solutions. acs.org

Impact of π-π Stacking and Extended Structures

The extended, porous structure of the COFs creates well-defined nano-channels that facilitate the diffusion of ions to the redox-active sites. nih.govresearchgate.net This improved ion transport is crucial for achieving high rate capabilities, as it ensures that the active material can be efficiently utilized even at high charge and discharge rates. The combination of robust covalent linkages, stabilizing π-π interactions, and ion-conducting channels makes these COFs highly effective electrode materials for various battery applications, including lithium-ion and zinc-ion systems. researchgate.netacs.org

Electrochemical Characterization Methodologies

A suite of electrochemical and spectroscopic techniques is employed to understand the redox processes, charge storage mechanisms, and kinetic properties of this compound-based materials.

Cyclic Voltammetry (CV) for Redox Process Analysis

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of this compound and its derivatives. CV measurements on COFs incorporating this unit reveal multiple redox peaks, corresponding to the stepwise reduction and oxidation of the four carbonyl groups. acs.org In one study of a pyrene-4,5,9,10-tetraone COF (PT-COF), four distinct reduction peaks were observed at approximately 2.9, 2.7, 2.3, and 2.1 V (vs. Li+/Li), indicating a multi-step redox process. acs.org The shape and intensity of these peaks can provide insights into the kinetics of the electrochemical reactions and the accessibility of the redox-active sites. acs.orgmdpi.com

Galvanostatic Charge/Discharge Studies

Galvanostatic charge/discharge (GCD) studies are essential for evaluating the practical performance of battery electrodes, including their specific capacity, rate capability, and cycling stability. For electrodes made from this compound-based COFs, GCD profiles typically exhibit plateaus that correspond to the redox potentials observed in CV curves. acs.orgresearchgate.net

Composites of these COFs with conductive additives like carbon nanotubes (CNTs) have shown significantly enhanced performance. acs.orgresearchgate.net For example, a composite containing 50 wt% CNTs (PT-COF50) delivered a high capacity of 280 mAh g⁻¹ at a current density of 200 mA g⁻¹. acs.orgnih.gov This material also demonstrated excellent rate performance, retaining a significant portion of its capacity at very high current densities. nih.govacs.orgnih.gov Long-term cycling data from GCD studies confirm the exceptional stability of these materials. researchgate.netnih.gov

Table 1: Electrochemical Performance of this compound Based Materials

MaterialElectrolyteSpecific Capacity (at 0.2 A g⁻¹)Rate Capability (at 20 A g⁻¹)Cycling Stability (at 30 A g⁻¹)
4KT-Tp-COF3 M Zn(CF₃SO₃)₂181 mAh g⁻¹139 mAh g⁻¹1000 cycles, no capacity loss

Data sourced from a study on a pyrene-4,5,9,10-tetraone-based covalent organic framework for aqueous zinc-organic batteries. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to investigate the kinetics of charge transfer and ion diffusion within the electrode material. mdpi.comwhiterose.ac.ukresearchgate.net An EIS analysis of a pyrene-4,5,9,10-tetraone COF electrode can reveal information about the internal resistance, the charge transfer resistance at the electrode-electrolyte interface, and the diffusion limitations of ions within the COF's pores. acs.orgrug.nl The resulting Nyquist plots can be modeled with equivalent circuits to quantify these different resistive and capacitive elements. whiterose.ac.ukresearchgate.net

Operando and Ex Situ Spectroscopic Techniques (Raman, FT-IR, XPS, XRD) for Reaction Mechanism Elucidation

To gain a deeper understanding of the structural and chemical changes that occur during the electrochemical cycling of this compound-based electrodes, a variety of operando and ex situ spectroscopic techniques are utilized. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: Ex situ FT-IR spectroscopy is used to track changes in the vibrational modes of the functional groups. acs.orgresearchgate.net During discharge (lithiation), the characteristic C=O stretching peak diminishes in intensity, while new peaks corresponding to the formation of lithium enolates appear. acs.org These changes are reversible upon charging, confirming the participation of the carbonyl groups in the redox reaction. acs.org

Raman Spectroscopy: Operando Raman microscopy allows for real-time monitoring of the structural evolution of the electrode material during cycling. acs.orgnih.govrsc.org Studies on PT-COF have shown reversible shifts in the Raman bands associated with the C=C bonds of the pyrene (B120774) core and the C=O groups, providing direct evidence for a 4-electron/4-lithium-ion redox process per pyrene-4,5,9,10-tetraone unit. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD): Ex situ XPS can provide information about the changes in the elemental composition and chemical states of the electrode surface at different states of charge. Powder XRD is used to confirm the crystallinity and stability of the COF structure before and after cycling. researchgate.netacs.org Studies have shown that the crystalline structure of the COF is well-maintained, further attesting to its robustness. acs.org

Applications in Advanced Functional Materials Beyond Energy Storage

Organic Optoelectronic Materials and Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules to create lightweight, flexible, and cost-effective devices. The pyrene-tetraone scaffold is a subject of significant interest in this area due to its inherent electronic properties and stability. uky.edunih.gov Derivatives functionalized at the 2,7-positions are particularly valuable as they allow for the systematic construction of polymers and frameworks with tailored optoelectronic characteristics. uky.edursc.org

The core of 2,7-Diaminopyrene-4,5,9,10-tetraone is the pyrene-4,5,9,10-tetraone (PTO) unit, which is a powerful electron acceptor. rsc.orgmpg.de This is due to the four electron-withdrawing carbonyl groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The amino groups at the 2,7-positions, being electron-donating, modulate these properties and, more importantly, serve as reactive sites for polymerization.

In the context of conjugated systems, DAPT functions primarily as a monomer that introduces a potent acceptor moiety into a polymer backbone. When copolymerized with electron-donating (donor) monomers, it forms "donor-acceptor" polymers. rsc.orgwhiterose.ac.uk This alternating arrangement of donor and acceptor units within the polymer chain creates a material with a low electronic bandgap, which is a critical feature for many optoelectronic applications. rsc.org The intramolecular charge transfer between the donor and acceptor units facilitates light absorption and charge carrier generation. Research has shown that functionalizing the 2,7-positions of the PTO core is an effective strategy for creating strong donor and acceptor materials that are versatile building blocks for molecular electronics. rsc.org

The properties of donor-acceptor polymers derived from DAPT make them promising candidates for use in organic photovoltaic (OPV) devices, also known as organic solar cells. In these devices, the low bandgap of the polymer allows for efficient absorption of sunlight. The donor-acceptor interfaces facilitate the separation of photo-generated excitons (electron-hole pairs) into free charge carriers, which are then transported to the electrodes to generate a current. A study on polymers incorporating pyrene (B120774) and benzothiadiazole (an acceptor) demonstrated power conversion efficiencies of up to 2.06% in bulk heterojunction solar cells, highlighting the potential of the pyrene scaffold in photovoltaics. whiterose.ac.uk Polymers based on the PTO unit and thiophene (B33073) derivatives have also been synthesized and investigated for their suitability in such applications. rsc.org

While the pyrene molecule itself is a highly efficient blue-emitting fluorophore used in Organic Light-Emitting Diodes (OLEDs), the tetraone derivative is heavily quenched and not emissive. uky.edu However, its role as an n-type (electron-accepting) or ambipolar charge transport material is crucial. In OLEDs, efficient injection and transport of both holes and electrons to the emissive layer are required. Materials derived from DAPT could potentially be used in the electron-transport layers or as hosts for emissive dopants, leveraging their high electron affinity to improve device performance and efficiency. uky.edu

Organic semiconductors are the active components in organic electronic devices. The ability to tune their properties through chemical synthesis is a major advantage over inorganic semiconductors. This compound is an exemplary building block for this purpose.

Through Schiff-base condensation reactions with aldehyde-functionalized molecules, DAPT can be used to synthesize highly ordered, porous crystalline structures known as Covalent Organic Frameworks (COFs). nih.govacs.org These COFs possess a high concentration of redox-active carbonyl groups from the DAPT units, creating pathways for charge transport. nih.gov While often studied for battery applications, the ordered structure and semiconductor properties of these COFs are broadly applicable.

Furthermore, donor-acceptor polymers synthesized using DAPT exhibit ambipolar properties, meaning they can transport both positive (holes) and negative (electrons) charge carriers. rsc.org This is a highly desirable characteristic for complex circuits and devices. For instance, two polymers, PTPT and POTPT, were synthesized by reacting a derivative of PTO with thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT), respectively. Their properties were investigated using cyclic voltammetry, revealing low bandgaps and ambipolar behavior suitable for electronic applications. rsc.org

Polymer NameDonor UnitAcceptor UnitKey PropertiesReference
PTPT (poly[(thiophene-2,5-yl)-((pyrene-4,5,9,10-tetraone)-2,7-yl)])ThiophenePyrene-4,5,9,10-tetraoneAmbipolar, low bandgap rsc.org
POTPT (poly[((2,3-dihydrothieno[3,4-b] bohrium.comnih.govdioxine)-5,7-yl)-((pyrene-4,5,9,10-tetraone)-2,7-yl)])EDOTPyrene-4,5,9,10-tetraoneImproved performance due to lower LUMO energy levels from the electron-rich EDOT unit rsc.org

Fluorescent Probes and Dyes

The pyrene core is one of the most well-known polycyclic aromatic hydrocarbons in the field of fluorescence spectroscopy, valued for its high quantum yield and characteristic excimer fluorescence. uky.edunih.gov However, the introduction of four carbonyl groups in pyrene-4,5,9,10-tetraone leads to significant fluorescence quenching. Consequently, DAPT itself is not fluorescent. Its value in this field lies not in its intrinsic emission but in its potential as a component within larger, more complex sensor systems.

The non-fluorescent nature of the DAPT scaffold, combined with its reactive amino groups, makes it an interesting candidate for designing "turn-on" fluorescent probes. In such a system, the DAPT core acts as a quencher, and fluorescence is initiated upon interaction with a specific target analyte. The primary mechanisms that could be exploited include:

Photoinduced Electron Transfer (PET): The electron-deficient tetraone core can act as a PET quencher. If a fluorophore is attached to the DAPT molecule, its fluorescence can be quenched. A binding event with a target analyte could disrupt this PET process, restoring fluorescence.

Analyte-Triggered Chemical Reaction: The amino groups of DAPT are chemically reactive. They can be modified with a specific trigger group that is cleaved or altered by a target molecule (e.g., an enzyme or a reactive oxygen species). This chemical transformation could change the electronic properties of the pyrene core, potentially inhibiting the quenching mechanism and turning on fluorescence. rsc.org

Aggregation-Induced Emission (AIE): While DAPT itself is non-emissive in solution, it could be incorporated into larger molecules that exhibit AIE. In AIE systems, molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov Interaction with a target analyte could induce aggregation of a DAPT-containing polymer or molecule, leading to a fluorescent signal.

In the context of academic research, the DAPT scaffold holds potential as a precursor for advanced bioimaging probes. While DAPT itself has not been reported as a direct bioimaging agent, other functionalized pyrene derivatives have been successfully used for live-cell imaging and the detection of biologically relevant species like hypochlorite, formaldehyde, or protamine. bohrium.comnih.govnih.gov

The development of a DAPT-based probe for bioimaging would involve chemically modifying the amino groups to introduce biocompatibility and target specificity. For example, the amino groups could be used to attach peptides for targeting specific cell receptors or organelles. The probe would be designed to be non-fluorescent until it interacts with its intracellular target. This interaction would trigger a response, such as enzymatic cleavage or a change in the local environment, leading to a "turn-on" fluorescent signal that allows for visualization of the target within the cell. bohrium.comresearchgate.net The high signal-to-noise ratio of such turn-on probes makes them highly desirable for sensitive and specific bioimaging applications. researchgate.net

Catalysis and Electrocatalysis (e.g., Oxygen Reduction Reaction)

While this compound (DAPT) itself is primarily a building block, its incorporation into advanced materials like Covalent Organic Frameworks (COFs) unlocks significant potential in the field of catalysis and electrocatalysis. A notable application is in the oxygen reduction reaction (ORR), a critical process in energy conversion technologies such as fuel cells.

Researchers have successfully synthesized a two-dimensional (2D) COF, designated as DAPT-TFP-COF, through the Schiff-base condensation of DAPT with triformylphloroglucinol (TFP). sciopen.com This novel framework, which incorporates the electroactive pyrene-4,5,9,10-tetraone (PTO) units, has been investigated as a metal-free electrocatalyst for the ORR. sciopen.com

The study of DAPT-TFP-COF as an ORR electrocatalyst is particularly significant because it was conducted without the addition of any metals or conductive support materials, and the COF was not subjected to a carbonization step. sciopen.com This allows for the intrinsic catalytic activity of the framework to be evaluated.

The electrochemical properties of the crystalline DAPT-TFP-COF were compared with two similar amorphous frameworks. The results underscored the critical role of the COF's enhanced crystallinity and porosity in its superior electrocatalytic performance towards the ORR. sciopen.com The well-defined porous structure of the COF is believed to facilitate mass transport and expose the active catalytic sites more effectively.

The development of such pyrenetetraone-based COFs represents an innovative approach to creating organic cathode materials with multiple redox sites, which are efficient for the oxygen reduction reaction. sciopen.comresearchgate.net This research opens avenues for designing highly active and stable metal-free electrocatalysts based on COFs.

Table 1: Electrocatalytic Performance of DAPT-TFP-COF for Oxygen Reduction Reaction (ORR)

ParameterValue/ObservationReference
CatalystDAPT-TFP-COF sciopen.com
ReactionOxygen Reduction Reaction (ORR) sciopen.com
Catalyst TypeMetal-Free Covalent Organic Framework sciopen.com
Key FeatureEnhanced crystallinity and porosity sciopen.com
Performance NoteSuperior electrocatalytic performance compared to amorphous analogues sciopen.com
Experimental ConditionNo added metal or conductive support material; no carbonization sciopen.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The current synthesis of Covalent Organic Frameworks (COFs) using DAPT typically involves a one-step Schiff-base condensation reaction. nih.govnih.gov While effective, these methods present challenges that necessitate the development of new synthetic strategies. A significant hurdle is the poor solubility of the pyrene-4,5,9,10-tetraone (PTO) core, which can complicate synthesis and purification. Researchers have begun to address this by exploring different ketal-protecting groups to enhance solubility during synthesis. eurekalert.org

Future research will likely focus on:

Greener and more efficient synthesis of the DAPT monomer: Current multistep syntheses of functionalized pyrenes can be low-yielding and require harsh conditions. Developing more direct functionalization approaches is crucial. nih.gov

Alternative polymerization reactions: Moving beyond Schiff-base chemistry to other dynamic covalent reactions could provide access to new materials with enhanced stability and functionality.

Solubility-enhancing functionalization: The synthesis of asymmetrically functionalized DAPT derivatives, such as the water-soluble pyrene-4,5,9,10-tetraone-1-sulfonate (PTO-PTS), demonstrates a promising path toward materials suitable for a wider range of applications, including aqueous flow batteries. eurekalert.org

Exploration of New COF Architectures and Linkages

The modular nature of COFs allows for the rational design of materials with tailored properties. acs.org For DAPT-based COFs, the primary focus has been on 2D layered structures formed through imine linkages. nih.govnih.gov However, the exploration of new architectures and linkages is a key area for future development.

Key research directions include:

Three-Dimensional (3D) COFs: The synthesis of 3D COFs remains a significant challenge, but offers the potential for materials with unique pore structures and properties. rsc.orgresearchgate.net

Alternative Linkages: While imine linkages are common, other connections like β-ketoenamine and boroxate have been used in pyrene-based COFs. researchgate.netrsc.org Investigating a wider variety of dynamic covalent bonds can lead to COFs with improved chemical stability and different electronic properties.

Mixed-Linker Frameworks: The incorporation of multiple types of linkers into a single framework, a strategy used in metal-organic frameworks (MOFs), could create COFs with multifunctional properties. nih.gov

Control of Topology and Interpenetration: The ability to pre-design and control the topology of COFs is essential for creating materials with optimized properties for specific applications. nih.gov

Advanced Characterization Techniques for In-Depth Mechanistic Understanding

A deep understanding of the structure-property relationships in DAPT-based materials is essential for their rational design. This requires the use of advanced characterization techniques, particularly those that can probe the material's behavior under operational conditions.

Operando Raman microscopy has been successfully used to observe the reversible transformation of carbonyl groups in a DAPT-based COF during lithiation, providing crucial insights into the charge storage mechanism. nih.govnih.govnih.gov Similarly, in-situ Fourier-transform infrared (FT-IR) spectroscopy has been employed to study related polymer materials. acs.org

Future progress in this area will depend on the broader application of techniques such as:

In-situ X-ray Techniques: Methods like X-ray diffraction, X-ray absorption spectroscopy, and X-ray photoelectron spectroscopy can provide real-time information on structural evolution and changes in chemical states during electrochemical processes. researchgate.net

Scanning Electrochemical Microscopy (SECM): This technique can offer insights into electrocatalytic rates and mechanisms at the material's surface. researchgate.net

In-situ Electrochemical Mass Spectrometry: This allows for the real-time detection of reaction products, which is vital for understanding reaction mechanisms. researchgate.net

The combination of these in-situ techniques will be critical for building a comprehensive picture of the dynamic processes occurring within DAPT-based materials during operation. elsevierpure.comnih.gov

Molecular Engineering for Tailored Electronic and Electrochemical Properties

One of the most significant advantages of organic materials is the ability to tune their properties through molecular engineering. For DAPT-based materials, a key challenge is improving their inherently low electrical conductivity and maximizing the utilization of their redox-active sites. nih.govresearchgate.net

Promising strategies for future research include:

Composite Materials: The creation of composites by incorporating conductive additives like carbon nanotubes (CNTs) has been shown to dramatically increase the specific capacity and rate performance of DAPT-based COFs. nih.govnih.govnih.gov

Computational Design: The use of quantum chemical methods, such as density functional theory (DFT), can guide the design of new DAPT derivatives with enhanced properties. rsc.orgeucyskatowice2024.euresearchgate.net For example, DFT studies have been used to design new pyrene-tetraone derivatives with potentially higher energy densities. eucyskatowice2024.eu

Functionalization of the Pyrene (B120774) Core: Introducing specific electron-donating or electron-withdrawing groups to the pyrene core can systematically tune the electronic and optical properties of the resulting materials. nih.govresearchgate.net This approach can be used to modulate the HOMO-LUMO gap and influence the material's electrochemical potential.

Polymerization and Cross-linking: Chemically linking DAPT units into a polymeric structure is an effective way to prevent the dissolution of the electrode material in organic electrolytes, thereby improving cycling stability. researchgate.net

The table below summarizes the impact of forming a composite of a DAPT-based COF (PT-COF) with carbon nanotubes (CNTs) on its electrochemical performance.

MaterialConductive Additive (wt%)Specific Capacity (at 200 mA g⁻¹)Utilization of Redox Sites
PT-COF0%193 mAh g⁻¹71%
PT-COF5050%280 mAh g⁻¹98%
Data sourced from nih.govacs.org

Scaling Up and Process Optimization for Material Fabrication

For DAPT-based materials to move from the laboratory to commercial applications, the development of scalable and cost-effective fabrication methods is paramount. The poor processability of crystalline COF powders is a major impediment to their use in devices. nih.gov

Significant challenges and future research directions in this area include:

Large-Scale COF Synthesis: The transition from small-batch solvothermal synthesis to large-scale production methods that maintain material quality and uniformity is a critical, yet underdeveloped, area of research. nih.govresearchgate.net

Fabrication of COF Films: For many applications, such as batteries and membranes, it is necessary to process COF powders into thin, uniform films. Interfacial polymerization at a liquid-liquid interface has been shown to be a promising method for producing continuous, defect-free COF films over large areas. nih.gov

Processable Formulations: Developing methods to process COFs, such as creating stable dispersions or "inks," is essential for techniques like screen printing or inkjet printing of electrodes.

Microfluidic Synthesis: Microfluidic-based platforms offer a novel approach for the continuous production of COF fibers and could enable the direct printing of 2D and 3D structures, enhancing their processability. youtube.com

Diffusion-Limited Synthesis: This strategy has been used to create wafer-scale, uniform COF films by controlling the polymerization process on a substrate, offering a pathway to integration with electronic devices. researchgate.net

Addressing these challenges in synthesis, design, characterization, and fabrication will be essential to fully harness the potential of 2,7-diaminopyrene-4,5,9,10-tetraone in the next generation of high-performance materials.

Q & A

Q. Methodological Answer :

  • π-π Stacking : Pyrene-tetraone homodimers adopt C-symmetric conformations in toluene, favoring face-to-face stacking for charge transport in organic electronics .
  • Hydrogen Bonding : Amino groups at 2,7-positions form H-bonds with carbonyls, stabilizing COF layers and enhancing mechanical stability .
  • Steric Effects : Bulky substituents (e.g., TIPS) disrupt aggregation in solution, enabling controlled thin-film deposition for field-effect transistors .

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